4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a pyrrole ring at position 2.
Preparation Methods
The synthesis of 4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
Scientific Research Applications
4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a building block in the synthesis of bioactive molecules that can modulate biological pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for cellular metabolism . The compound’s ability to bind to these targets and inhibit their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Diphenyl-2-(1H-pyrrol-1-yl)pyrimidine: This compound has similar structural features but with phenyl groups instead of chlorine atoms, leading to different chemical reactivity and biological activity.
5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine: The presence of a bromine atom introduces additional reactivity, making it useful for different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4,6-dichloro-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCFOLSRKGWIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734986 |
Source
|
Record name | 4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89508-44-1 |
Source
|
Record name | 4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.